Product packaging for 1-(Trichloroacetyl)-1H-imidazole(Cat. No.:)

1-(Trichloroacetyl)-1H-imidazole

Cat. No.: B8458445
M. Wt: 213.44 g/mol
InChI Key: UFXIZBWYTMFFEC-UHFFFAOYSA-N
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Description

Significance of Activated Acylating Reagents in Chemical Transformations

Activated acylating reagents are compounds in which the acyl group is attached to a good leaving group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This activation is crucial for driving acylation reactions to completion, particularly with less reactive nucleophiles. Common acylating agents include acyl halides and acid anhydrides. wikipedia.orgbyjus.com The choice of the activating group is critical as it influences the reactivity of the agent and the reaction conditions required.

The general mechanism of acylation involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of the leaving group, resulting in the formation of the acylated product. byjus.com

The Role of the Imidazole (B134444) Moiety as an Activating Group

The imidazole ring plays a crucial role in activating the acyl group in N-acyl imidazoles. nih.govkyoto-u.ac.jp Imidazole is an aromatic heterocycle containing two nitrogen atoms. nih.govresearchgate.net One of these nitrogens is a pyridine-like nitrogen, which can be acylated. youtube.com The resulting N-acyl imidazole is a reactive species where the imidazole ring acts as an effective leaving group.

Historical Development and Evolution of Trichloroacetyl-Based Reagents

The use of trichloroacetyl groups in organic synthesis has a notable history. Trichloroacetic acid and its derivatives, such as trichloroacetyl chloride, have long been recognized as potent acylating agents. The strong electron-withdrawing effect of the trichloromethyl group significantly enhances the electrophilicity of the carbonyl carbon.

The development of 1-(trichloroacetyl)-1H-imidazole represents a refinement in the use of trichloroacetylating agents. While highly reactive, reagents like trichloroacetyl chloride can be harsh and release corrosive hydrochloric acid as a byproduct. google.com In contrast, this compound offers a more controlled and milder approach to trichloroacetylation. The byproduct of its acylation reactions is imidazole, a significantly less aggressive compound. google.com This makes it suitable for acylating sensitive substrates that might not tolerate the harsh conditions associated with traditional acylating agents. google.com The synthesis of 1-acyl imidazoles has been a subject of interest, with methods developed to produce these reagents efficiently. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Cl3N2O B8458445 1-(Trichloroacetyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3Cl3N2O

Molecular Weight

213.44 g/mol

IUPAC Name

2,2,2-trichloro-1-imidazol-1-ylethanone

InChI

InChI=1S/C5H3Cl3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H

InChI Key

UFXIZBWYTMFFEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Trichloroacetyl 1h Imidazole and Its Analogues

Direct Acylation Routes for N-Acyl Imidazoles

The most straightforward approach to synthesizing 1-(trichloroacetyl)-1H-imidazole involves the direct acylation of the imidazole (B134444) ring. This method leverages the nucleophilic character of the imidazole nitrogen to attack an electrophilic trichloroacetyl source.

Nucleophilic Acylation of 1H-Imidazole with Trichloroacetyl Halides

The reaction of 1H-imidazole with a trichloroacetyl halide, typically trichloroacetyl chloride, is a common method for preparing this compound. wikipedia.org In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbonyl carbon of the trichloroacetyl chloride. This is followed by the elimination of a halide ion, resulting in the formation of the N-acyl imidazole. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. nih.gov

A similar principle is applied in the synthesis of other N-acyl imidazoles. For instance, the reaction of imidazole with chloroacetyl chloride in dry benzene (B151609) has been used to produce chloroacetyl imidazole derivatives. amazonaws.com The reaction proceeds until a thick reaction mixture is formed, after which excess solvent and acyl chloride are removed under reduced pressure. amazonaws.com

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the direct acylation of imidazoles is highly dependent on the reaction conditions. The choice of solvent, base, and temperature can significantly impact the yield and purity of the desired N-acyl imidazole.

In many acylation reactions of imidazoles, a non-reactive solvent such as benzene or dioxane is preferred to facilitate better temperature control. google.com For instance, the reaction of imidazole with ketene (B1206846) to form 1-acetyl imidazole proceeds effectively at 40°C in benzene. google.com The use of a base is also crucial. In the synthesis of highly twisted N-benzoyl imidazoles, deprotonation of the imidazole with sodium hydride prior to the addition of benzoyl chloride is a key step. nih.gov

The following table summarizes the impact of various reaction conditions on the synthesis of N-acyl imidazoles:

Reactants Solvent Base Temperature Product Yield Reference
Imidazole, Trichloroacetyl Chloride Not Specified Not Specified Not Specified This compound Not Specified chemwhat.com
Imidazole, Chloroacetyl Chloride Dry Benzene None Not Specified Chloroacetyl imidazole derivative Not Specified amazonaws.com
Imidazole, Ketene Benzene None 40°C 1-Acetyl imidazole Good google.com
Substituted Imidazole, Benzoyl Chloride Not Specified Sodium Hydride Not Specified N-Benzoyl imidazole Not Specified nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. This can be achieved by either starting with a substituted imidazole or by functionalizing the imidazole ring before the trichloroacetylation step.

Preparation of N-Alkyl/Aryl-2-(trichloroacetyl)imidazoles

The preparation of N-alkyl or N-aryl substituted imidazoles is a common strategy to introduce diversity. nih.gov These N-substituted imidazoles can then be acylated with trichloroacetyl chloride. For example, N-alkylation of imidazole can be achieved by reacting it with alkyl halides in the presence of a base like potassium hydroxide (B78521) impregnated on alumina. ciac.jl.cn This method offers mild conditions and good yields. ciac.jl.cn Another approach involves the reaction of imidazole with ethylchloroacetate in the presence of anhydrous potassium carbonate to yield an imidazole ester, which can then be further modified. nih.gov

Functionalization of the Imidazole Ring System Prior to Trichloroacetylation

Functionalizing the imidazole ring before acylation provides another avenue for creating diverse derivatives. This can involve introducing various substituents at different positions of the imidazole ring. For instance, 2-halogenoimidazoles are crucial intermediates that can be prepared through methods like N-protection followed by lithiation and reaction with an electrophile. researchgate.net The protection of the imidazole nitrogen, for example with a trityl group, allows for selective functionalization at other positions.

The following table outlines different approaches to functionalizing the imidazole ring:

Starting Material Reagents Product Reference
Imidazole Alkyl Halides, KOH/Al2O3 N-Alkyl Imidazole ciac.jl.cn
Imidazole Ethylchloroacetate, K2CO3 Imidazole Ester nih.gov
Imidazole 2-Chloro-THP N-THP protected imidazole researchgate.net

Advanced Synthetic Strategies for Complex Imidazole Architectures

The construction of complex molecular architectures based on the imidazole scaffold often requires more sophisticated synthetic strategies. These advanced methods aim to achieve high levels of efficiency, selectivity, and atom economy. numberanalytics.com

Modern catalytic systems, including transition metal catalysts and organocatalysts, play a pivotal role in the synthesis of complex imidazoles. numberanalytics.comresearchgate.net For example, a Cs2CO3-promoted annulation of amidoximes with terminal alkynes in DMSO provides a transition-metal-free and ligand-free route to 2,4-disubstituted imidazoles in good yields. researchgate.net Similarly, an I2/DMSO system can be used for the one-pot, two-step synthesis of 2,4,5-trisubstituted imidazoles from internal alkynes. researchgate.net

The use of unconventional reaction conditions, such as microwave irradiation, can also enhance the rate and selectivity of reactions, leading to improved yields and reduced reaction times. numberanalytics.com Furthermore, retrosynthetic analysis is a key design principle that allows for the strategic disconnection of complex target molecules into simpler, readily available starting materials. numberanalytics.com This approach facilitates the planning of efficient synthetic routes for intricate imidazole-containing compounds. numberanalytics.com

One-Pot and Multicomponent Reaction Approaches

While the direct one-pot synthesis of this compound from basic precursors is not extensively documented, the principles are well-established through the synthesis of its analogues. The general approach involves the initial construction of the imidazole ring from multiple components, followed by an in-situ acylation step.

A notable one-pot, four-component method for synthesizing 1,2,4-trisubstituted 1H-imidazoles involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org This process efficiently yields highly functionalized imidazoles in a single step. organic-chemistry.org Another strategy involves the reaction of benzil, aldehydes, and ammonium acetate, which can be promoted by various catalysts to form 2,4,5-trisubstituted imidazoles. researchgate.net

A hypothetical one-pot synthesis of this compound could be envisioned starting from components that form the imidazole ring, such as glyoxal, ammonia (B1221849), and formaldehyde. After the formation of the 1H-imidazole in the reaction vessel, the introduction of trichloroacetyl chloride without isolation of the intermediate would complete the synthesis. This streamlined approach would avoid the isolation of the potentially volatile and water-soluble imidazole intermediate.

The following table summarizes conditions for one-pot syntheses of various imidazole analogues, illustrating the versatility of this approach.

Interactive Data Table: One-Pot Syntheses of Imidazole Analogues

Starting MaterialsCatalyst/ConditionsProduct TypeYield (%)Reference
2-Bromoacetophenone, Aldehyde, Primary Amine, NH4OAcSolvent-free, 130°C1,2,4-Trisubstituted 1H-imidazoles80-96 organic-chemistry.org
Benzil, Aldehyde, NH4OAcTrichloroisocyanic acid2,4,5-Trisubstituted 1H-imidazoles81-95 researchgate.net
Benzil, Aldehyde, Primary Amine, NH4OAcTrityl chloride, Solvent-free1,2,4,5-Tetrasubstituted imidazolesHigh
Chalcones, BenzylaminesCu(OTf)2/I2, Toluene, 70°C1,2,4-Trisubstituted-(1H)-imidazolesModerate acs.org

Catalytic Methods in the Synthesis of Trichloroacetyl Imidazoles

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. The synthesis of this compound and its analogues can be approached through catalysis at two key stages: the formation of the imidazole ring and the subsequent N-acylation.

Catalysis in Imidazole Ring Formation

The synthesis of the imidazole core from acyclic precursors is often facilitated by a catalyst. A wide range of catalysts, including both Lewis and Brønsted acids, have been employed. For instance, the condensation of a dicarbonyl compound, an aldehyde, and ammonia can be catalyzed by acidic ionic liquids, which can act as both the solvent and the catalyst. researchgate.netresearchgate.net Other reported catalysts for the multicomponent synthesis of substituted imidazoles include copper triflate (Cu(OTf)2), iodine, boric acid, and trichloroisocyanic acid. researchgate.netacs.org These catalysts activate the substrates and facilitate the cascade of reactions leading to the heterocyclic product.

Catalysis in N-Acylation

The reaction of 1H-imidazole with an acylating agent like trichloroacetyl chloride is the final step in producing the target compound. While this reaction can proceed uncatalyzed, particularly with a highly reactive acyl chloride, catalysts can enhance the rate and allow for milder conditions. Imidazole itself can act as a catalyst in acyl transfer reactions. nih.gov The process typically involves the nucleophilic attack of one imidazole molecule on the acylating agent, forming a highly reactive N-acylimidazolium intermediate. This intermediate is then attacked by a second imidazole molecule to yield the N-acylimidazole product and regenerate the imidazolium (B1220033) catalyst.

More advanced catalytic systems for N-acylation of heterocycles have also been developed. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative N-acylation of heterocycles like indoles and pyrroles with aldehydes. rsc.orgresearchgate.net This type of organocatalysis proceeds via the formation of a Breslow intermediate and offers high chemoselectivity under mild conditions. rsc.orgresearchgate.netacs.org While direct application to this compound synthesis from trichloroacetaldehyde would be a novel extension, it highlights the potential of modern organocatalytic methods. Furthermore, Lewis acids are known to catalyze conjugate addition reactions to α,β-unsaturated 2-acylimidazoles, demonstrating their role in activating the acyl-imidazole moiety for further transformations. acs.org

The following table provides examples of catalytic systems used in the synthesis of various imidazole analogues.

Interactive Data Table: Catalytic Methods for Imidazole Analogue Synthesis

Reaction TypeCatalyst/ReagentSubstratesProduct TypeReference
Multicomponent Imidazole SynthesisCu(OTf)2 / I2Chalcones, Benzylamines1,2,4-Trisubstituted-(1H)-imidazoles acs.org
Multicomponent Imidazole SynthesisAcidic Ionic Liquids (e.g., [(CH)SOHMIM][HSO4])Benzil, Aldehyde, NH4OAc2,4,5-Trisubstituted imidazoles researchgate.net
Oxidative N-acylationN-Heterocyclic Carbene (NHC) / OxidantIndoles, AldehydesN-Acylindoles rsc.orgresearchgate.net
N-allylationNo catalyst (direct substitution)Imidazole, Morita–Baylis–Hillman alcoholsN-Allylimidazole derivatives nih.gov
Amide CouplingImidazole·HClCarboxylic acids, Amines, CDIAmides kyoto-u.ac.jp

Reactivity and Mechanistic Investigations of 1 Trichloroacetyl 1h Imidazole

Role as an Electrophilic Acylating Agent

1-(Trichloroacetyl)-1H-imidazole serves as an efficient carrier and donor of the trichloroacetyl group to a variety of nucleophiles. The high electrophilicity of the carbonyl carbon, amplified by the electron-withdrawing trichloroacetyl moiety, makes it a powerful tool for introducing this functional group into other molecules. This reactivity is central to its application in the synthesis of esters, amides, and other acyl derivatives.

Mechanism of Trichloroacetyl Group Transfer to Nucleophiles

The reactivity of this compound can be compared to other acylating agents. For instance, while it is more reactive than simple alkyl esters, its reactivity is modulated by the stability of the imidazole (B134444) leaving group, making it a more selective and often milder alternative to highly reactive acyl chlorides.

Substrate Scope and Reaction Selectivity in Acylation Reactions

The utility of this compound as an acylating agent extends to a broad range of nucleophiles. It readily reacts with primary and secondary alcohols to form the corresponding trichloroacetate (B1195264) esters. Similarly, primary and secondary amines are efficiently acylated to yield trichloroacetamides.

Table 1: Representative Acylation Reactions with Acylimidazoles

NucleophileAcylating AgentProductGeneral Observations
Primary Alcohol1-AcetylimidazoleAcetate (B1210297) EsterGenerally high yields, mild conditions.
Secondary Alcohol1-AcetylimidazoleAcetate EsterSlower reaction rates compared to primary alcohols.
Primary Amine1-AcetylimidazoleAcetamideRapid and high-yielding reactions.
Phenol1-AcetylimidazolePhenyl AcetateRequires activation or more forcing conditions.

This table represents the general reactivity of acylimidazoles, which is expected to be analogous for this compound, with the trichloroacetyl group imparting higher reactivity.

C-2 Functionalization of Imidazole Ring Systems

While the primary reactivity of this compound is centered on the acyl group, the imidazole ring itself can be a target for functionalization, particularly at the C-2 position. This position is known to be susceptible to deprotonation and subsequent reaction with electrophiles.

Regioselective Reactions and Steric Hindrance Effects

The C-2 proton of the imidazole ring is the most acidic, making it the preferred site for deprotonation by a strong base, such as an organolithium reagent. However, the presence of the bulky trichloroacetyl group at the N-1 position can sterically hinder the approach of the base to the C-2 position. This steric hindrance can influence the regioselectivity of the reaction, potentially leading to deprotonation at other positions or requiring specific reaction conditions to achieve C-2 functionalization. While direct examples of C-2 functionalization on this compound are not extensively documented, studies on similar N-substituted imidazoles suggest that the choice of base and reaction conditions is crucial for achieving the desired regioselectivity.

Involvement of Zwitterionic and Carbene Intermediates

The chemistry of imidazoles is rich with the potential for the formation of zwitterionic and carbene intermediates. A zwitterionic species could, in principle, be formed by the intramolecular interaction of a deprotonated site on the imidazole ring with the electrophilic carbonyl carbon of the trichloroacetyl group. However, the formation and synthetic utility of such an intermediate from this compound have not been specifically reported.

More prominently, N-heterocyclic carbenes (NHCs) are a well-established class of reactive intermediates derived from imidazoles. The deprotonation of an imidazolium (B1220033) salt at the C-2 position leads to the formation of a stable carbene. While this compound is not an imidazolium salt, it is conceivable that under certain conditions, it could be a precursor to a carbene-like species. For instance, the reaction with a strong base could potentially lead to the elimination of the trichloroacetyl group and the formation of an imidazole anion, which could then be a precursor to a carbene. However, specific studies detailing the generation of carbenes from this compound are lacking.

Metal-Halogen Exchange Reactions Involving Trichloroacetyl Derivatives

The trichloroacetyl group, with its three chlorine atoms, presents a potential site for metal-halogen exchange reactions. This type of reaction is a powerful tool in organic synthesis for the formation of carbon-metal bonds, which can then be used to create new carbon-carbon or carbon-heteroatom bonds.

The most common metal-halogen exchange involves the reaction of an organic halide with an organolithium reagent. wikipedia.org In the context of this compound, a hypothetical metal-halogen exchange would involve the reaction of the trichloroacetyl group with a reagent like n-butyllithium. This would lead to the replacement of one of the chlorine atoms with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate could then be trapped with various electrophiles.

However, the presence of other reactive sites in this compound, namely the acidic protons on the imidazole ring and the electrophilic carbonyl group, would likely compete with the metal-halogen exchange process. The outcome of such a reaction would be highly dependent on the reaction conditions, including the temperature and the nature of the organometallic reagent used. There is a lack of specific literature reports on successful and selective metal-halogen exchange reactions on the trichloroacetyl group of this compound, suggesting that this transformation may be challenging to control.

Acid-Base Catalysis in Imidazole-Mediated Reactions

The imidazole moiety is a versatile catalyst, capable of acting as both a nucleophilic and a general base catalyst in various reactions. researchgate.netrsc.orgnih.gov In the context of acyl transfer reactions involving N-acyl imidazoles, the imidazole leaving group can itself participate in catalysis.

Imidazole and its derivatives are effective general base catalysts. nih.govacs.org This mode of catalysis involves the imidazole nitrogen abstracting a proton from a nucleophile, such as water or an alcohol, in the rate-determining step. This enhances the nucleophilicity of the attacking species, facilitating its addition to an electrophilic center. researchgate.net For instance, imidazole has been shown to catalyze the hydrolysis of esters and the reactions of acetyl imidazole with thiols and amines through a general base mechanism. researchgate.netnih.gov The classical mechanism for this involves the stretching of a bond between a proton and the attacking nucleophile, where imidazole acts by removing the proton. researchgate.net The efficiency of this catalysis is dependent on the pKa of the imidazole derivative and the pH of the medium, which dictates the concentration of the free base form of the catalyst. researchgate.net

The catalytic activity is also influenced by the substituents on the imidazole ring. Electron-donating groups can increase the basicity of the imidazole nitrogen, thereby enhancing its catalytic effect. ijsr.netyok.gov.tr Conversely, electron-withdrawing groups decrease basicity and catalytic efficacy.

The kinetics of reactions involving N-acyl imidazoles are significantly influenced by the catalytic role of imidazole. In the hydrolysis of N-acyl imidazoles, the reaction can be catalyzed by an external imidazole molecule acting as a general base. Studies on the hydrolysis of acetyl imidazole have demonstrated that the rate of hydrolysis increases linearly with the concentration of free imidazole base. researchgate.net

The reaction mechanism can shift between nucleophilic catalysis and general base catalysis depending on the specific reactants and conditions. For example, in the hydrolysis of certain phosphinic esters, imidazole acts as a general-base catalyst, as indicated by a large Hammett-ρ value and a significant deuterium (B1214612) oxide solvent isotope effect. rsc.org In contrast, for other substrates, a nucleophilic catalysis pathway, where imidazole directly attacks the electrophilic center to form a transient intermediate, is observed. rsc.org

For this compound, the strongly electron-withdrawing trichloroacetyl group makes the carbonyl carbon highly electrophilic. This enhances its reactivity towards nucleophiles. The hydrolysis of N-acylimidazoles is also subject to acid catalysis, where protonation of the imidazole ring makes it a better leaving group. The pKa of the conjugate acid of N-acylimidazoles is typically around 4. researchgate.net The rate of hydrolysis is often pH-dependent, showing catalysis by both hydronium ions at low pH and hydroxide (B78521) ions at high pH, with a pH-independent region in between. researchgate.net

The table below illustrates the effect of substituents on the imidazole ring on reaction rates, highlighting the interplay of electronic and steric factors.

Imidazole DerivativeRelative Rate of ChlorinationRationale
ImidazoleSlowestBaseline reactivity. ijsr.net
1-MethylimidazoleFaster than ImidazoleThe electron-donating methyl group increases the electron density of the ring. ijsr.net
2-MethylimidazoleFaster than 1-MethylimidazoleThe +I effect of the methyl group directly on the ring increases reactivity, though it is somewhat suppressed by the adjacent nitrogen atoms. ijsr.net
4-MethylimidazoleFastestThe +I effect of the methyl group at the 4-position strongly facilitates electrophilic substitution. ijsr.net
This interactive table provides a qualitative comparison of reactivity based on research findings. ijsr.net

Tautomeric Equilibrium and its Influence on Reactivity

Imidazole exists in two equivalent tautomeric forms, with the hydrogen atom located on either of the two nitrogen atoms. nih.gov For asymmetrically substituted imidazoles, these tautomers are not equivalent and will exist in a specific ratio determined by the nature of the substituent. nih.govnih.gov This tautomeric equilibrium is a crucial factor influencing the reactivity of the imidazole ring. nih.gov

The N-1 and N-3 positions of the imidazole ring have different electronic characteristics, which affects their nucleophilicity and basicity. The tautomer where the proton is on the nitrogen further from a substituent may be more or less stable than the other, depending on the substituent's electronic properties. For example, in 4(5)-nitroimidazole, the 4-nitroimidazole (B12731) tautomer is favored by a ratio of approximately 400:1. nih.gov The pKa values of the individual tautomers can be determined using NMR spectroscopy, which allows for the calculation of their molar ratios at a given pH. nih.gov

In the context of this compound, the acyl group is fixed to one nitrogen (N-1). However, the tautomeric properties of the parent imidazole ring are fundamental to its initial reactivity during the formation of the N-acyl derivative. Furthermore, in reactions where the imidazole group acts as a catalyst after being displaced, its tautomeric equilibrium can influence its effectiveness as a general base or nucleophile. The ability to control the tautomeric state is a mechanism for switching the reactivity of imidazole-containing systems. researchgate.net While aromatic 1H-imidazoles are generally more stable, substitution can, in some cases, favor non-aromatic 2H-tautomers, drastically altering the molecule's properties. researchgate.net

The table below summarizes the pKa values for the two tautomeric forms of the histidine imidazole ring, illustrating the electronic differences between the two nitrogen atoms.

TautomerMicroscopic pK Value
N1-H Tautomer6.73 nih.gov
N3-H Tautomer6.12 nih.gov
This interactive table shows the distinct basicity of the two nitrogen atoms in the imidazole ring of histidine, a principle applicable to other substituted imidazoles. nih.gov

Applications of 1 Trichloroacetyl 1h Imidazole in Sophisticated Organic Synthesis

Utilization as a Reagent in Peptide Synthesis and Polyamide Construction

The formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the assembly of peptides and polyamides. 1-(Trichloroacetyl)-1H-imidazole, as a highly activated acylating agent, presents considerable potential in this domain. The electron-withdrawing nature of the trichloromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.

In peptide synthesis, the activation of the carboxylic acid of an amino acid is a critical step to facilitate coupling with the amino group of another. Acyl-imidazoles, such as those formed from carbonyldiimidazole (CDI), are well-established activating agents. bachem.compeptide.com this compound can be viewed as a pre-activated reagent capable of directly acylating an amino acid or a peptide fragment. While direct, widespread application in standard peptide coupling is not extensively documented, its high reactivity suggests utility in challenging coupling reactions where other reagents may fail. Furthermore, the related N-chloroacetylated amino acids have been employed for the macrocyclization of peptides, where the chloroacetyl group reacts with a downstream cysteine residue to form a thioether linkage. nih.gov This points to the potential of the trichloroacetyl group in specialized peptide modification and cyclization strategies. The imidazole (B134444) released during the reaction is a weak base, which can minimize side reactions like racemization that are often promoted by stronger bases. nih.govresearchgate.net

A more concrete application is found in the synthesis of DNA-recognizing polyamides. A closely related compound, 1-methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole, serves as a key intermediate in the solution-phase synthesis of these complex macromolecules. chemicalbook.com This suggests that the trichloroacetyl-imidazole moiety is a viable tool for the acylation reactions required to build up the polyamide chain from monomeric units containing N-methylimidazole and N-methylpyrrole amino acids.

Application AreaReagent/Related CompoundKey Research Finding
Peptide SynthesisThis compound (potential)Highly reactive acylating agent for amide bond formation.
Peptide CyclizationN-Chloroacetylated amino acidsUsed for macrocyclization via reaction with cysteine. nih.gov
Polyamide Synthesis1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazoleIntermediate for the synthesis of DNA-recognizing polyamides. chemicalbook.com

Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the synthesis and derivatization of various heterocyclic compounds. Its ability to introduce a trichloroacetyl group can be exploited to modify existing heterocycles or to participate in cyclization reactions to form new ring systems.

Construction of Substituted Imidazole Derivatives and Analogues

The imidazole core is a ubiquitous motif in pharmaceuticals and natural products. vt.edu The synthesis of substituted imidazoles is therefore of great importance. This compound can be used to introduce a trichloroacetyl group onto other molecules, including other imidazoles, to create a variety of derivatives. This trichloroacetyl group can then serve as a synthetic handle for further transformations. For instance, it can be converted into other functional groups or used to build more complex structures. While many methods exist for the synthesis of substituted imidazoles, the use of highly reactive acylating agents like this compound offers a direct route to specific derivatives that may be difficult to access through other means.

Formation of Pyrazole (B372694) and Related Nitrogen-Containing Heterocycles

Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. youtube.com The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). A notable synthetic strategy that highlights the utility of the trichloromethyl group is the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones. In this method, the trichloromethyl group serves as a precursor to a carboxyalkyl moiety. This demonstrates the value of the CCl₃ group as a synthon in heterocyclic synthesis. By analogy, this compound could be used to generate trichloromethyl-containing intermediates that can then be cyclized to form pyrazoles or other nitrogen-containing heterocycles.

Derivatization for Analytical and Structural Probes

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability and chromatographic properties of analytes. researchgate.net Reagents that introduce a specific tag, such as a fluorophore or a group that enhances ionization in mass spectrometry, are highly valuable. This compound can be used to introduce a trichloroacetyl group onto analytes containing nucleophilic functional groups like amines or hydroxyls. This modification can alter the polarity and volatility of the analyte, potentially improving its separation characteristics. Furthermore, the trichloroacetyl group could be a precursor to a more elaborate tag introduced in a subsequent step. For example, triterpenoids have been derivatized with reagents containing an imidazole moiety to improve their detection in analytical assays. nih.gov

Preparation of Chiral Ionic Liquids and Advanced Organic Materials

The unique properties of this compound also lend themselves to the development of novel materials. Its high reactivity makes it a candidate for the functionalization of polymers and the synthesis of specialized molecules like chiral ionic liquids.

Ionic liquids (ILs) are salts with low melting points, and those incorporating a chiral center are known as chiral ionic liquids (CILs). Imidazolium-based ILs are among the most common. researchgate.net The synthesis of CILs often involves the functionalization of an imidazole precursor. This compound could be used to introduce a trichloroacetyl group onto a chiral molecule, which is then used to prepare a chiral imidazolium (B1220033) salt. Alternatively, the trichloroacetyl group itself could be part of the final ionic liquid structure, imparting specific properties. While direct synthesis of CILs using this specific reagent is not widely reported, the principles of imidazolium salt formation are well-established.

In the realm of advanced organic materials, functional polymers with tailored properties are of great interest. This compound can be used as a reagent to modify existing polymers containing nucleophilic side chains, thereby introducing a reactive trichloroacetyl group. This group can then be used for cross-linking, grafting other molecules, or further functionalization to create materials for applications such as drug delivery, catalysis, or separation. For instance, imidazole-containing polymers have been developed for gene delivery and as thermoplastic elastomers. vt.edu The introduction of a highly reactive group like the trichloroacetyl moiety could significantly expand the functional scope of such polymers.

Material ClassSynthetic StrategyPotential Application
Chiral Ionic LiquidsFunctionalization of chiral precursors with this compoundAsymmetric synthesis, chiral recognition
Functional PolymersPost-polymerization modification using this compoundDrug delivery, catalysis, advanced materials

Regiocontrolled and Stereocontrolled Transformations

The selective control of reaction outcomes, in terms of both regiochemistry and stereochemistry, is a paramount goal in organic synthesis. The structural features of this compound can be influential in directing such transformations.

Regiocontrolled synthesis aims to produce a specific constitutional isomer from a reaction that could potentially yield multiple products. A prime example is the synthesis of substituted pyrazoles, where the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomers. It has been shown that the use of trichloromethyl enones allows for a high degree of regiocontrol in pyrazole synthesis, with the outcome depending on the nature of the hydrazine used. This highlights how a trichloromethyl group can influence the regioselectivity of a cyclization reaction.

Stereocontrolled transformations involve the selective formation of a specific stereoisomer. While there are no prominent examples of this compound itself acting as a chiral auxiliary, its reactions with chiral substrates can proceed with high diastereoselectivity. The outcome of such reactions is often governed by principles such as Cram's rule or the Felkin-Ahn model, where the steric and electronic properties of the existing chiral center dictate the direction of nucleophilic attack on the carbonyl group of the trichloroacetyl moiety. youtube.com Furthermore, the development of chiral versions of this compound, or its use in conjunction with chiral catalysts, could open avenues for enantioselective acylations. Asymmetric synthesis is a broad field with many strategies, including the use of chiral reagents, auxiliaries, and catalysts to induce stereoselectivity. youtube.comyoutube.comslideshare.netslideshare.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-(Trichloroacetyl)-1H-imidazole in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework.

Proton (¹H) NMR for Derivatization and Conformational Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazole (B134444) ring. Due to the electron-withdrawing nature of the trichloroacetyl group, these protons would be shifted downfield compared to unsubstituted imidazole. hmdb.cachemicalbook.com For instance, in related imidazole derivatives, the protons on the imidazole ring typically appear in the range of δ 7.0-8.5 ppm. nih.gov The precise chemical shifts of H-2, H-4, and H-5 of the imidazole ring in this compound would be sensitive to the solvent and concentration.

Furthermore, ¹H NMR is a powerful tool for monitoring derivatization reactions where this compound is used as a reagent. semanticscholar.orgnih.gov Changes in the chemical shifts of the substrate's protons upon acylation can confirm the reaction's success and provide insights into the structure of the resulting product.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~8.5s
H-4~7.8t
H-5~7.2t

Note: These are predicted values based on related structures and are subject to experimental verification.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignments

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound. The carbonyl carbon of the trichloroacetyl group is expected to resonate at a significantly downfield position, typically in the range of δ 160-170 ppm. The carbon of the CCl₃ group would appear in the region of δ 90-100 ppm. The imidazole ring carbons (C-2, C-4, and C-5) would also exhibit characteristic chemical shifts. chemicalbook.comresearchgate.net In similar N-acylated imidazoles, these carbons resonate in the δ 115-140 ppm range. researchgate.netipb.pt The fast tautomerism often observed in imidazole rings can sometimes lead to broadened or averaged signals in the ¹³C NMR spectrum, a challenge that can be addressed with advanced techniques like solid-state NMR. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~165
CCl₃~95
C-2~138
C-4~130
C-5~118

Note: These are predicted values based on related structures and are subject to experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers a detailed picture of the bonding and functional groups within this compound. A non-linear molecule has 3N-6 vibrational modes, where N is the number of atoms. libretexts.orggatech.edu

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the acetyl group, typically appearing in the region of 1700-1750 cm⁻¹. nih.gov The C-N stretching vibrations of the imidazole ring and the C-Cl stretching vibrations of the trichloroacetyl group would also give rise to characteristic bands. nih.govresearchgate.net Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and can provide additional information on the molecular structure. researchgate.netresearchgate.net For instance, the symmetric stretching of the imidazole ring is often more intense in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C=OStretching1730 - 1760
C-N (ring)Stretching1300 - 1400
C-ClStretching700 - 850
Imidazole RingRing Puckering< 700

Note: These are predicted values based on related compounds. researchgate.netcapes.gov.br

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. chemicalbook.com In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (213.45 g/mol ). chemicalbook.comlibretexts.org

The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the N-C bond between the imidazole ring and the trichloroacetyl group, leading to the formation of an imidazolyl cation and a trichloroacetyl radical or cation. libretexts.orgnih.gov Another expected fragmentation is the loss of a chlorine atom from the trichloroacetyl group. docbrown.info High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. rsc.org

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum

Fragment Ionm/z (mass-to-charge ratio)Possible Structure
[C₅H₃Cl₃N₂O]⁺213/215/217Molecular Ion
[C₃H₃N₂]⁺67Imidazolyl cation
[C₂Cl₃O]⁺145/147/149Trichloroacetyl cation
[C₅H₃Cl₂N₂O]⁺178/180/182Loss of one Cl atom

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments. uab.eduspectroscopyonline.comlifesciencesite.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Mechanistic Interrogation

Beyond the standard characterization methods, advanced spectroscopic techniques can be employed to investigate the reaction mechanisms involving this compound. For instance, time-resolved spectroscopy can be used to monitor the kinetics of acylation reactions, providing insights into the formation and decay of reactive intermediates. iaea.orgresearchgate.net

Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation of specific ions in detail, helping to unravel complex reaction pathways. nih.govacs.org The use of isotopic labeling in conjunction with NMR and MS can also provide powerful mechanistic information by tracing the fate of specific atoms throughout a reaction. The combination of these advanced methods allows for a deep and comprehensive understanding of the chemical behavior of this compound. nih.gov

Theoretical and Computational Investigations of 1 Trichloroacetyl 1h Imidazole

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For a molecule like 1-(trichloroacetyl)-1H-imidazole, DFT calculations can elucidate its fundamental chemical characteristics.

Optimized Molecular Geometries and Conformational Analysis

The first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis is also crucial, as the rotation around single bonds can lead to different stable conformations (rotamers). In the case of this compound, rotation around the C-N bond connecting the trichloroacetyl group to the imidazole (B134444) ring is of particular interest. Computational methods can map the potential energy surface as a function of this rotation to identify the most stable conformer(s) and the energy barriers between them. The trichloroacetyl group, being sterically demanding and electron-withdrawing, will significantly influence the preferred orientation relative to the imidazole ring.

Table 1: Illustrative Optimized Geometrical Parameters for an Acylimidazole Derivative (Calculated at the B3LYP/6-31G level)*

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.21O-C-N125.0
C-N (acyl)1.40C-N-C (imidazole)128.5
N-C (imidazole)1.38N-C-C (imidazole)107.0

Note: The data in this table is illustrative for a generic acylimidazole and not specific to this compound, as dedicated computational studies were not found in the searched literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the imidazole ring, which is the more electron-rich part of the molecule. The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon of the trichloroacetyl group. This is due to the strong electron-withdrawing effect of the three chlorine atoms and the oxygen atom, which makes this carbon highly electrophilic.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of its role as an acylating agent, the low-lying LUMO on the carbonyl carbon makes it highly susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Acylimidazole Derivative

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: These energy values are typical for a reactive organic molecule and are provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. The MEP is an excellent tool for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the carbonyl oxygen and the nitrogen atoms of the imidazole ring, indicating their nucleophilic character. Conversely, a region of strong positive potential (colored blue) would be centered on the carbonyl carbon, confirming its high electrophilicity and susceptibility to attack by nucleophiles. The hydrogen atoms on the imidazole ring would also exhibit positive potential. This visual information is invaluable for understanding the intermolecular interactions that govern the molecule's reactivity.

Mechanistic Rationalization Through Computational Modeling

Computational modeling can be used to explore the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this would primarily involve modeling its reactions as an acylating agent.

Transition State Analysis and Reaction Pathways

A key aspect of mechanistic modeling is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

For the hydrolysis of this compound or its reaction with another nucleophile, two primary pathways are generally considered: a one-step concerted mechanism and a two-step mechanism involving a tetrahedral intermediate. In the concerted mechanism, bond-breaking and bond-forming occur simultaneously. In the two-step mechanism, the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the imidazole leaving group.

Computational analysis of the potential energy surface for the reaction can distinguish between these pathways. By locating the transition state(s) and any intermediates, and calculating their relative energies, the most likely reaction mechanism can be determined.

Energetic Aspects of Chemical Transformations

The activation energy is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction. For this compound, the strong electrophilicity of the carbonyl carbon, enhanced by the trichloromethyl group, is expected to lead to a relatively low activation energy for nucleophilic attack, making it a highly effective acylating agent.

Computational studies can also model the effect of the solvent on the reaction energetics, providing a more realistic picture of the reaction in solution.

Table 3: Illustrative Energetic Profile for an Acyl Transfer Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.0
Tetrahedral Intermediate+5.0
Products-10.0

Note: This table represents a hypothetical energy profile for a two-step acyl transfer reaction and is for illustrative purposes only.

Frontiers in Research and Prospective Applications of 1 Trichloroacetyl 1h Imidazole

Design and Synthesis of Next-Generation Trichloroacetylating Reagents

The development of novel acylating reagents is a continuous pursuit in organic chemistry, aiming for improved reactivity, selectivity, and milder reaction conditions. nih.gov While 1-(Trichloroacetyl)-1H-imidazole is a powerful reagent, researchers are exploring modifications to its structure to fine-tune its properties. The synthesis of derivatives, such as 1-methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole and 1-methyl-2-(trichloroacetyl)imidazole, represents efforts to create next-generation trichloroacetylating agents with potentially altered reactivity and substrate scope. chemicalbook.comsigmaaldrich.cn These modifications can influence the electrophilicity of the carbonyl carbon, impacting the efficiency of the trichloroacetylation process.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole120095-64-9C6H4Cl3N3O3272.47
1-Methyl-2-(trichloroacetyl)imidazole30148-23-3C6H5Cl3N2O227.48

Exploration of Novel Synthetic Applications in Diverse Chemical Fields

The utility of trichloroacetylating reagents extends beyond simple acylation. Research has demonstrated the application of related trichloroacetimidates in the synthesis of complex molecules like indolenines, which are precursors to medicinally important spiroindoline scaffolds. researchgate.net These reactions often proceed under mild conditions, avoiding the need for harsh Lewis or Brønsted acids that can decompose sensitive substrates. researchgate.net The exploration of this compound and its derivatives in similar complex transformations is an active area of research. The ability to introduce the trichloroacetyl group is crucial for subsequent manipulations, highlighting the importance of these reagents in multi-step synthetic sequences. The trifluoroacetyl group, a related motif, is of significant interest in medicinal chemistry, and methods for its introduction are actively being developed. researchgate.net

Mechanistic Refinements Through Advanced Analytical Techniques

A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. numberanalytics.com A variety of advanced analytical techniques are employed to elucidate the intricate steps of chemical transformations. numberanalytics.comnews-medical.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about molecular structure and dynamics, enabling the identification of reactants, products, and reaction intermediates. numberanalytics.com

Infrared (IR) Spectroscopy: Monitors changes in the vibrational frequencies of molecules, offering insights into the reaction mechanism and the presence of transient species. numberanalytics.com

UV-Vis Spectroscopy: Measures the electronic transitions in molecules and can be used to track reaction rates and identify intermediates. numberanalytics.com

Chromatographic Techniques:

Gas Chromatography (GC) and Liquid Chromatography (LC): Separate the components of a reaction mixture, providing crucial data on reaction yields and product distributions. numberanalytics.com

Mass Spectrometry:

Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS): Offers strong evidence for proposed reaction mechanisms by accurately determining the mass of intermediates and products. researchgate.net

Computational Modeling:

Density Functional Theory (DFT): A computational method used to study reaction mechanisms by calculating the electronic structure and energies of molecules along a reaction pathway. numberanalytics.com

These techniques, often used in combination, provide a comprehensive picture of the reaction pathway, including the identification of transition states and reactive intermediates. Kinetic studies, such as reaction progress kinetic analysis, are also powerful tools for understanding complex catalytic reactions. mckgroup.org

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.orgchemistryworld.com The synthesis of imidazole (B134444) derivatives is being explored through more sustainable routes. For example, visible-light-driven continuous-flow processes using immobilized catalysts are being developed for the construction of fused imidazole derivatives, offering high yields and significantly shorter reaction times compared to traditional batch methods. rsc.org

The use of environmentally benign solvents, such as ionic liquids, and the development of catalyst-free or recyclable catalytic systems are key areas of focus in the sustainable synthesis of imidazoles and their derivatives. researchgate.netresearchgate.net Furthermore, the development of one-pot, multi-component reactions provides an atom-economical approach to complex molecule synthesis. researchgate.net The drive towards sustainability also encompasses the use of renewable feedstocks and the design of polymers that are more easily recyclable or biodegradable. youtube.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Trichloroacetyl)-1H-imidazole, and how can reaction conditions be optimized?

Answer:
The synthesis of imidazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(nitrophenyl)-1H-imidazole analogs are synthesized via Ullmann-type coupling using CuI as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 120°C under argon . Optimization may involve:

  • Catalyst screening : CuI vs. Pd-based catalysts for regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating pure products .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming substituent positions and purity. For example, aromatic protons in imidazole derivatives show δ 7.0–8.5 ppm, while trichloroacetyl groups exhibit distinct carbonyl signals (~170 ppm in 13C NMR) .
  • Elemental analysis : Validates molecular formula (e.g., C₅H₇ClN₂O₂ for related compounds) with <0.4% deviation between calculated and observed values .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced: How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?

Answer:
Comparative Molecular Similarity Indices Analysis (CoMSIA) and 3D-QSAR are powerful tools. For imidazole-based antiepileptics, ED₅₀ values from maximal electroshock (MES) tests were used to generate predictive models. Key steps:

  • Descriptor selection : Steric, electrostatic, and hydrophobic fields correlate with activity .
  • Training/test sets : A 4:1 ratio (34:10 compounds) ensures model robustness .
  • Validation : Cross-validated 𝑞² > 0.5 and predictive 𝑟² > 0.6 indicate reliability .

Advanced: What strategies resolve contradictions in catalytic efficiency data across solvent systems?

Answer:
Discrepancies in reaction rates (e.g., DMF vs. THF) arise from solvent polarity and coordination effects. Mitigation strategies:

  • Kinetic studies : Monitor intermediates via in-situ IR or HPLC to identify rate-limiting steps .
  • Computational modeling : Density functional theory (DFT) calculates transition-state energies in different solvents .
  • Additive screening : Ionic liquids or crown ethers may stabilize reactive intermediates in non-polar solvents .

Advanced: How can molecular docking elucidate the mechanism of action of this compound in biological systems?

Answer:

  • Target identification : Prioritize enzymes/receptors (e.g., α2-adrenoceptors) based on structural analogs .
  • Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (∆G values) .
  • Validation : Compare docking poses with X-ray crystallography data of co-crystallized ligands .

Basic: What purification methods are most effective for isolating this compound post-synthesis?

Answer:

  • Flash chromatography : Silica gel with gradient elution (e.g., 10:1 to 1:1 hexane/ethyl acetate) resolves closely related impurities .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological assays .

Advanced: How do substituent effects influence the physicochemical properties of this compound derivatives?

Answer:

  • Electron-withdrawing groups (e.g., -CF₃) : Increase metabolic stability but reduce solubility. LogP values rise by ~0.5 units per -CF₃ group .
  • Aromatic substituents : Para-substituted phenyl groups enhance π-π stacking with biological targets, improving IC₅₀ values .
  • Solubility optimization : Introduce polar groups (e.g., -OH, -COOH) while balancing lipophilicity for membrane permeability .

Advanced: What in vitro assays are recommended for evaluating the therapeutic potential of this compound analogs?

Answer:

  • Cytotoxicity : MTT assays (IC₅₀ < 10 µM in HepG2 cells indicate therapeutic potential) .
  • Enzyme inhibition : Fluorometric assays (e.g., CYP450 isoforms) assess metabolic stability .
  • Binding kinetics : Surface plasmon resonance (SPR) measures kon/koff rates for target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.